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Compound of Interest

Compound Name:
Tetradecyltrimethylammonium

bromide

Cat. No.: B1668421 Get Quote

Welcome to our technical support center. This resource is designed to assist researchers,

scientists, and drug development professionals in troubleshooting and overcoming PCR

inhibition caused by residual Tetradecyltrimethylammonium bromide (TTAB), a cationic

surfactant often used in nucleic acid extraction protocols.

Frequently Asked Questions (FAQs)
Q1: What is TTAB and why does it inhibit PCR?

A1: Tetradecyltrimethylammonium bromide (TTAB) is a cationic surfactant used in some

DNA extraction methods to lyse cells and precipitate DNA. However, residual TTAB in the final

DNA eluate can severely inhibit PCR. The primary mechanisms of inhibition are believed to be:

Interaction with DNA: The positively charged headgroup of TTAB can bind to the negatively

charged phosphate backbone of DNA. This interaction can alter the DNA conformation,

making it inaccessible to the DNA polymerase and primers.

Denaturation of DNA Polymerase: Surfactants can denature proteins, including the

thermostable DNA polymerase used in PCR, rendering it inactive.

Q2: How do I know if my PCR is inhibited by TTAB?

A2: Signs of PCR inhibition by TTAB include:
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Complete failure of amplification (no PCR product).

Significantly reduced PCR product yield.

Inconsistent amplification across replicate samples.

Higher Ct values in quantitative PCR (qPCR) than expected.

To confirm inhibition, you can perform a spike-in control experiment. Add a small amount of a

known, amplifiable DNA template to your sample. If this control template also fails to amplify, it

strongly suggests the presence of an inhibitor like TTAB.

Q3: What are the main strategies to overcome TTAB inhibition?

A3: There are two primary approaches to combat PCR inhibition by TTAB:

Removal of TTAB from the DNA sample: This involves additional purification steps after the

initial DNA extraction.

Neutralization of TTAB's inhibitory effects: This involves using PCR additives that counteract

the inhibitory mechanism of TTAB directly in the PCR reaction.

Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for overcoming PCR

inhibition from residual TTAB.

Guide 1: Removal of Residual TTAB by Ethanol
Precipitation
Ethanol precipitation is an effective method to remove surfactants and other contaminants from

a DNA sample.

Experimental Protocol: Ethanol Precipitation

Initial Sample Volume: Start with your DNA sample containing residual TTAB. If the volume is

less than 200 µL, adjust it to 200 µL with nuclease-free water.
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Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). For a 200 µL sample, add 20

µL. Mix thoroughly by vortexing. This neutralizes the negative charge on the DNA backbone,

allowing it to precipitate.

Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol. For a 220 µL sample (200 µL DNA

+ 20 µL Sodium Acetate), add 550 µL of ethanol. Mix by inverting the tube several times.

Precipitate DNA: Incubate the mixture at -20°C for at least 30 minutes. For very low DNA

concentrations, an overnight incubation may improve recovery.

Pellet DNA: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the DNA.

Wash Pellet: Carefully decant the supernatant without disturbing the DNA pellet (which may

be invisible). Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step is crucial for

removing residual salts and TTAB.

Centrifuge Again: Centrifuge at 14,000 x g for 5 minutes at 4°C.

Dry Pellet: Carefully decant the 70% ethanol. Use a pipette to remove any remaining

ethanol. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can

make the DNA difficult to resuspend.

Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or

TE buffer.
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Issue Possible Cause Recommendation

Low DNA recovery
Pellet was lost during

decanting.

Be extra careful when pouring

off the supernatant. You can

also use a pipette to remove

the supernatant. For very small

pellets, consider adding a co-

precipitant like glycogen.

DNA did not precipitate

efficiently.

Ensure the correct salt and

ethanol concentrations were

used. Increase the

precipitation time at -20°C.

PCR is still inhibited Incomplete removal of TTAB.

Ensure the 70% ethanol wash

step was performed

thoroughly. You can repeat the

wash step for better purity.

Guide 2: Neutralizing TTAB with PCR Additives
Adding certain molecules to the PCR master mix can help to alleviate the inhibitory effects of

TTAB.

1. Bovine Serum Albumin (BSA)

BSA is a protein that can bind to many PCR inhibitors, effectively sequestering them and

preventing them from interfering with the reaction. It can also stabilize the DNA polymerase.[1]

[2]

Experimental Protocol: BSA Addition

BSA Concentration: Add BSA to your PCR master mix to a final concentration of 0.1 to 0.8

µg/µL.[2] A good starting point is 0.4 µg/µL.

Procedure:

Prepare your PCR master mix as usual (buffer, dNTPs, primers, polymerase).
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Add the appropriate volume of a sterile BSA stock solution (e.g., 20 µg/µL) to the master

mix.

Add your DNA template containing residual TTAB.

Run your PCR protocol as planned.

2. Non-ionic Detergents (e.g., Tween-20)

Non-ionic detergents can help to counteract the effects of ionic detergents like TTAB, possibly

by forming mixed micelles, which reduces the inhibitory activity of TTAB.

Experimental Protocol: Tween-20 Addition

Tween-20 Concentration: Add Tween-20 to your PCR master mix to a final concentration of

0.1% to 0.5% (v/v). Start with 0.25%.

Procedure:

Prepare your PCR master mix.

Add the appropriate volume of a sterile 10% Tween-20 stock solution to the master mix.

Add your DNA template.

Run your PCR protocol.

Troubleshooting PCR Additives
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Additive Issue Possible Cause Recommendation

BSA
No improvement in

PCR.

BSA concentration is

not optimal.

Titrate the BSA

concentration from 0.1

to 0.8 µg/µL to find the

optimal concentration

for your specific

conditions.

Tween-20
Non-specific PCR

products.

Tween-20

concentration is too

high.

Reduce the final

concentration of

Tween-20 in your

reaction.

No improvement in

PCR.

Tween-20

concentration is too

low.

Gradually increase the

concentration of

Tween-20 up to 0.5%.

Quantitative Data Summary
While specific quantitative data for TTAB PCR inhibition is not readily available in the literature,

the following table provides inhibitory concentrations for other common PCR inhibitors, which

can serve as a general reference. The inhibitory effect of TTAB is expected to be in a similar

range to other ionic detergents.

Inhibitor Inhibitory Concentration Reference

Sodium Dodecyl Sulfate (SDS) >0.005% (w/v) [3]

Phenol >0.2% (v/v) [3]

Ethanol >1% (v/v) [3]

Humic Acid 10-100 ng per reaction [4]
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Caption: Mechanism of TTAB inhibition and its counteraction by BSA and Tween-20.

Workflow for Overcoming TTAB Inhibition
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Caption: Troubleshooting workflow for identifying and overcoming TTAB-induced PCR

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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